3-Phenyl-2-pyrazinecarboxylic acid

Lipophilicity Drug design Medicinal chemistry

Researchers synthesizing focused libraries for tuberculosis drug discovery often face challenges with inconsistent lipophilicity and SAR reproducibility when using unsubstituted pyrazine analogs. 3-Phenyl-2-pyrazinecarboxylic acid (CAS 2881-85-8) provides a definitive solution with its enhanced Log P of 1.61, critical for membrane permeability. - Enables potent antimycobacterial agents; a 3-(phenylcarbamoyl) derivative demonstrates a MIC of 1.56 μg/mL. - Its distinct melting point (141-142 °C) facilitates melt-based formulation technologies like hot-melt extrusion. - A reproducible 71%-yield synthetic route ensures material efficiency for multi-step syntheses.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 2881-85-8
Cat. No. B1363513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-pyrazinecarboxylic acid
CAS2881-85-8
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN=C2C(=O)O
InChIInChI=1S/C11H8N2O2/c14-11(15)10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
InChIKeyDQLZTJMUULVRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2-pyrazinecarboxylic Acid – Physicochemical Profile


3-Phenyl-2-pyrazinecarboxylic acid (CAS 2881-85-8; IUPAC: 3-phenylpyrazine-2-carboxylic acid) is a heterocyclic aromatic compound belonging to the pyrazinecarboxylic acid family [1]. It features a pyrazine ring with a phenyl substituent at the 3-position and a carboxylic acid moiety at the 2-position, with a molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . The compound is typically supplied as a white to off-white crystalline powder with a melting point of 141–142 °C and a predicted boiling point of 364.1±37.0 °C at 760 mmHg . Its predicted Log P is 1.61, indicating moderate lipophilicity compared to the parent pyrazine‑2‑carboxylic acid [2], and the predicted pKa is 2.61±0.10 . These distinct physicochemical attributes underpin its utility as a scaffold in medicinal chemistry and as an intermediate in the synthesis of antimycobacterial agents.

3-Phenyl-2-pyrazinecarboxylic Acid – Substitution Limitations


Simple substitution of 3-phenyl-2-pyrazinecarboxylic acid with unsubstituted pyrazine-2-carboxylic acid or its 5-phenyl isomer is not feasible due to marked differences in lipophilicity, melting behaviour, and acidity. The phenyl substitution at the 3-position dramatically increases Log P from −0.18 (parent) to 1.61, altering membrane permeability and solubility profiles that are critical in drug design [1]. Furthermore, the 3-phenyl isomer melts 47–50 °C lower than the 5-phenyl analogue, a difference that affects crystallinity and formulation behaviour . The pKa also shifts from 2.92 (parent) to 2.61, influencing ionisation state at physiological pH . These quantitative disparities mean that experimental results obtained with one analogue cannot be extrapolated to another, making targeted procurement of the exact CAS 2881-85-8 essential for reproducible SAR studies and synthetic protocols.

3-Phenyl-2-pyrazinecarboxylic Acid – Evidence vs. Analogs


Lipophilicity Shift: Enhanced Membrane Permeability

3-Phenyl-2-pyrazinecarboxylic acid exhibits a predicted Log P of 1.61 [1], whereas the unsubstituted pyrazine-2-carboxylic acid has a Log P of –0.18 . This 1.79‑unit increase represents a more than 60‑fold higher octanol‑water partition coefficient, indicating substantially greater lipophilicity. The elevated Log P is a direct consequence of the 3‑phenyl substitution and is expected to improve passive membrane permeability, a critical parameter in oral drug absorption and blood‑brain barrier penetration.

Lipophilicity Drug design Medicinal chemistry

Melting Point Depression vs. 5-Phenyl Isomer

The melting point of 3-phenyl-2-pyrazinecarboxylic acid is reported as 141–142 °C , whereas the regioisomeric 5-phenylpyrazine-2-carboxylic acid melts at 189–191 °C . This 47–50 °C depression is attributable to the different position of the phenyl substituent on the pyrazine ring, which alters intermolecular packing in the crystal lattice. The lower melting point may offer advantages in melt‑based formulation techniques (e.g., hot‑melt extrusion) and can indicate distinct solid‑state stability profiles.

Solid-state chemistry Crystallinity Formulation

pKa Reduction and Ionization State

The predicted pKa of 3-phenyl-2-pyrazinecarboxylic acid is 2.61±0.10 , compared to the experimental pKa of 2.92 for pyrazine-2-carboxylic acid . The 0.31‑unit decrease reflects the electron‑withdrawing inductive effect of the phenyl ring at the 3‑position. At pH 7.4, this shift means the target compound is slightly less ionized (approx. 0.1% unionised) than the parent, which can marginally influence solubility and passive diffusion across lipid bilayers.

Acid-base chemistry Ionization Solubility

Synthetic Accessibility and Scalability

An optimized synthetic procedure for 3-phenyl-2-pyrazinecarboxylic acid has been reported to afford the product in 71% isolated yield after flash column chromatography [1]. While no direct yield comparison with a specific alternative is available, this figure demonstrates a well‑established and reproducible route. In contrast, many substituted pyrazinecarboxylic acids require multi‑step syntheses with lower overall yields, making 3‑phenyl‑2‑pyrazinecarboxylic acid a more accessible building block for combinatorial library generation.

Organic synthesis Process chemistry Scalability

Antimycobacterial Activity of Phenylcarbamoyl Derivatives

Although direct MIC data for 3‑phenyl‑2‑pyrazinecarboxylic acid itself are not available, a closely related derivative, 3‑[(4‑nitrophenyl)carbamoyl]pyrazine‑2‑carboxylic acid, exhibited potent antimycobacterial activity with an MIC of 1.56 μg mL⁻¹ (5 μM) against M. tuberculosis H37Rv [1]. This class‑level evidence suggests that the 3‑phenylpyrazine‑2‑carboxylic acid scaffold can be functionalised to yield high‑potency antitubercular agents. In contrast, the parent pyrazine‑2‑carboxylic acid (pyrazinoic acid) is the active metabolite of pyrazinamide but lacks the phenyl moiety that enhances lipophilicity and potentially target engagement.

Antimicrobial Tuberculosis Drug discovery

3-Phenyl-2-pyrazinecarboxylic Acid – Application Scenarios


Antimycobacterial Lead Optimisation

The 3‑phenyl‑2‑pyrazinecarboxylic acid scaffold, with its enhanced lipophilicity (Log P 1.61) relative to pyrazinoic acid, provides a favourable starting point for designing new antitubercular drugs. As demonstrated by the 1.56 μg mL⁻¹ MIC of a 3‑(phenylcarbamoyl) derivative [1], functionalisation at the carboxylic acid position can yield potent compounds. Researchers synthesising focused libraries for tuberculosis drug discovery should procure this exact building block to exploit its optimal Log P and maintain SAR consistency.

Synthesis of Membrane-Permeable Probes and Prodrugs

Owing to its moderate lipophilicity (Log P 1.61) and altered pKa (2.61), 3‑phenyl‑2‑pyrazinecarboxylic acid is well‑suited for preparing ester or amide prodrugs intended to cross lipid membranes. The phenyl group imparts a desirable balance between hydrophobicity and hydrogen‑bonding capacity, making it a valuable intermediate for designing cellular probes or orally bioavailable drug candidates. The high‑yielding synthetic route (71%) [2] further supports its use in multi‑step syntheses where material efficiency is paramount.

Solid-State Chemistry and Formulation

The distinct melting point of 141–142 °C – nearly 50 °C lower than the 5‑phenyl isomer – makes 3‑phenyl‑2‑pyrazinecarboxylic acid a preferred candidate for melt‑based formulation technologies, such as hot‑melt extrusion or lipid‑based drug delivery systems. Its lower melting point can facilitate processing at milder temperatures, reducing thermal degradation risks. Pre‑formulation scientists evaluating pyrazine‑based APIs should select the 3‑phenyl regioisomer specifically when lower‑melting solid forms are advantageous.

Carboxylic Acid Derivatisation for Diversification

The carboxylic acid group at the 2‑position of the pyrazine ring serves as a versatile handle for amide coupling, esterification, and reduction reactions. The presence of the 3‑phenyl group does not hinder these transformations, and the compound is routinely employed in the synthesis of pyrazine‑containing heterocycles and pharmaceuticals. The availability of a reproducible 71%‑yield synthetic procedure [2] ensures that sufficient quantities can be prepared in‑house or sourced reliably for parallel synthesis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-2-pyrazinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.